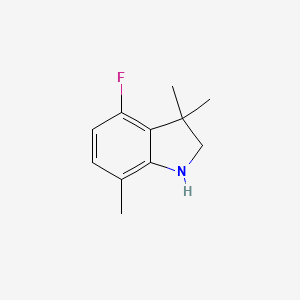

4-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 4-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with acetone in the presence of a strong acid catalyst, such as hydrochloric acid, to form the intermediate product. This intermediate is then subjected to cyclization under reflux conditions to yield the desired indole derivative .

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

4-Fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced form.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Major products formed from these reactions include oxo derivatives, reduced forms, and substituted indole derivatives .

Scientific Research Applications

4-Fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring indoles.

Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

Industry: The compound is utilized in the development of novel materials with specific electronic and optical properties

Mechanism of Action

The mechanism by which 4-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological processes. The fluorine atom and methyl groups enhance the compound’s binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

4-Fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:

7-Fluoro-1,1,3-trimethyl-2,3-dihydro-1-inden-4-amine: This compound shares structural similarities but differs in the position of the fluorine atom and the presence of an amine group.

1H-Indole-3-carbaldehyde: Another indole derivative, which is widely used as a precursor in multicomponent reactions and has significant biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and structure-activity relationships (SAR), providing a comprehensive overview of its relevance in drug discovery.

- Molecular Formula: C10H12FN

- Molecular Weight: 169.21 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CC1=C(C(=C(N1)C)C)C(=N)F

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| HCT-116 | 12.34 | Cell cycle arrest at G1 phase |

| A549 | 18.50 | Inhibition of cell proliferation |

These findings suggest that the compound may act as a potential anticancer agent by triggering apoptosis and blocking cell cycle progression in various cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The minimum inhibitory concentrations (MIC) against various bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| E. coli | 64 | Chloramphenicol |

| S. aureus | 32 | Ciprofloxacin |

| S. epidermidis | 16 | Ampicillin |

The presence of the fluorine atom appears to enhance the compound's activity against certain bacterial strains .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways that result in cytotoxic effects on cancer cells and inhibition of bacterial growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The presence of the fluorine atom at the 4-position is crucial for enhancing its biological potency. SAR studies indicate that variations in substitution patterns can lead to changes in activity levels:

| Substituent Position | Effect on Activity |

|---|---|

| 4-Fluoro | Increased potency |

| 7-Methyl | Maintains activity |

| 3-Methyl | Diminished activity |

This information underscores the importance of specific functional groups in modulating biological effects and guides future synthetic efforts to optimize efficacy .

Case Studies

Several case studies highlight the potential applications of this compound in therapeutic settings:

- Case Study on Anticancer Efficacy : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound showed promising results as an alternative treatment against resistant bacterial strains .

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

4-fluoro-3,3,7-trimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C11H14FN/c1-7-4-5-8(12)9-10(7)13-6-11(9,2)3/h4-5,13H,6H2,1-3H3 |

InChI Key |

NYZJAHCESWQYRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C(CN2)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.